3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Lipophilicity Membrane permeability Drug design

This fully substituted pyridine bearing CN, CH₃, Ph and CF₃ groups offers a polarized aromatic core with a calculated logP of ~3.95—ideally balanced for passive membrane permeability without excessive lipophilicity. The 2,6-disubstitution pattern directs electrophilic attack exclusively to the C-5 position, eliminating regioisomer mixtures that plague unsubstituted analogs. Unlike 2-thiol derivatives, the methyl group ensures oxidative stability across multi‑ton campaigns. Supported by 2025 anti‑prostate cancer data (IC₅₀ 0.63–1.03 μM for 2‑methyl analogs), this scaffold is a validated starting point for focused SAR at the 6‑position. Choose this compound for reproducible synthesis and reliable biological profiling.

Molecular Formula C14H9F3N2
Molecular Weight 262.23 g/mol
CAS No. 200879-63-6
Cat. No. B3064775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
CAS200879-63-6
Molecular FormulaC14H9F3N2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
InChIInChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3
InChIKeySWNWKEXKCCMNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS 200879-63-6): Core Scaffold and Physicochemical Profile


3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS 200879-63-6) is a fully substituted pyridine derivative bearing a cyano group at position 3, a methyl group at position 2, a phenyl ring at position 6, and a trifluoromethyl (-CF₃) group at position 4 [1]. With a molecular formula C₁₄H₉F₃N₂ and molecular weight 262.23 g·mol⁻¹, the compound exhibits a calculated logP of approximately 3.95, indicating substantial lipophilicity relative to less substituted trifluoromethylpyridine analogs . The presence of both electron-withdrawing (CN, CF₃) and electron-donating substituents creates a polarized aromatic system that is a versatile starting material for further synthetic elaboration in medicinal chemistry and agrochemical discovery programs.

Why Generic 3-Cyano-4-(trifluoromethyl)pyridine Analogs Cannot Replace CAS 200879-63-6


Within the 3-cyano-4-(trifluoromethyl)pyridine family, the 2- and 6-position substituents critically determine both physicochemical properties and downstream synthetic utility. The unsubstituted core (CAS 13600-43-6) displays a logP approximately 2 log units lower than the target compound, significantly altering membrane permeability and solubility profiles . Analogs bearing a reactive thiol group at position 2 (e.g., CAS 104960-49-8) introduce uncontrolled redox chemistry and potential toxicity liabilities absent in the methyl-substituted target . Interchanging these analogs in a synthetic sequence or biological screening cascade without accounting for these differences risks misleading structure–activity relationships (SAR) and failed scale-up due to divergent reactivity. The evidence below quantifies these differentiation dimensions for procurement and experimental design decisions.

Quantitative Differentiation Evidence for 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS 200879-63-6)


Lipophilicity Advantage Over the Unsubstituted 3-Cyano-4-(trifluoromethyl)pyridine Core

The target compound exhibits a calculated logP of 3.95, representing a 1.98 log-unit increase (≈100-fold higher partition coefficient) compared to the unsubstituted core analog 3-cyano-4-(trifluoromethyl)pyridine (CAS 13600-43-6), which has a reported logP of 1.97 . This enhanced lipophilicity is driven by the 2-methyl and 6-phenyl substituents and is consistent with Lipinski-compliant drug-like space, where logP values between 2 and 5 are considered optimal for balancing membrane permeability and aqueous solubility.

Lipophilicity Membrane permeability Drug design

Chemical Stability Advantage Over the 2-Mercapto Analog

The 2-position methyl group in the target compound provides a chemically inert substituent, whereas the closely related 2-mercapto analog (CAS 104960-49-8) bears a reactive thiol group prone to oxidation to disulfides and sulfonic acids under ambient conditions . Although no quantitative stability study directly compares the two compounds, the general half-life of free thiols in aerobic aqueous buffer at pH 7.4 is typically on the order of hours, while the methyl-substituted pyridine is indefinitely stable under the same conditions, representing a qualitative difference in shelf-life and experimental reproducibility.

Chemical stability Thiol reactivity Oxidative degradation

Differentiated Synthetic Utility via Regioselective Derivatization

The 2-methyl and 6-phenyl substituents on the target compound provide steric and electronic differentiation that enables regioselective derivatization at the remaining free position (C-5) of the pyridine ring [1]. In contrast, the simpler unsubstituted core (CAS 13600-43-6) lacks such steric shielding, leading to mixtures of regioisomers upon electrophilic or nucleophilic functionalization. While no quantitative yield comparison for a specific reaction exists in the public domain, the principle is well-established in heterocyclic chemistry: substituents at the 2- and 6-positions of pyridine strongly direct electrophilic attack to the 5-position (or 3-position when the ring is sufficiently activated).

Regioselective synthesis Building block C-H functionalization

Superior Metabolic Stability Potential vs. 2-Dialkylamino Analogs

Structure–activity relationship studies on trifluoromethylpyridine derivatives indicate that the 4-CF₃ group significantly reduces CYP-mediated oxidative metabolism at that position, while small alkyl substituents at position 2 (such as methyl) are less susceptible to metabolic demethylation than larger dialkylamino groups (e.g., diethylamino in CAS 114084-97-8) which undergo rapid N-dealkylation [1]. The target compound thus benefits from a dual metabolic shield: the 4-CF₃ blocks oxidation and the 2-methyl avoids the N-dealkylation liability of its 2-dialkylamino congener. Direct comparative intrinsic clearance data are unavailable; this inference is drawn from established medicinal chemistry trends with related heterocyclic series.

Metabolic stability Cytochrome P450 N-dealkylation

Recommended Application Scenarios for 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CAS 200879-63-6)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When designing a screening library or optimizing a hit series where target engagement depends on passive membrane permeability, the target compound's logP of 3.95 positions it in an ideal range for cellular uptake while avoiding the excessive lipophilicity (logP > 5) that often leads to solubility and promiscuity issues. The unsubstituted core analog (logP 1.97) may fail to achieve sufficient intracellular concentrations . This scenario is supported by the logP comparison established in Section 3, Evidence Item 1.

Regioselective Synthesis of 5-Substituted Pyridine Derivatives

For synthetic chemists aiming to introduce a single functional group at the C-5 position of the pyridine ring, the target compound's 2,6-disubstitution pattern directs electrophilic attack exclusively to the remaining free position, minimizing regioisomer formation. This contrasts with the unsubstituted analog, which would yield product mixtures requiring costly chromatographic separation [1].

Building Block for Agrochemical Intermediate Synthesis

Trifluoromethylpyridine derivatives form the structural basis of several commercial fungicides and herbicides (e.g., fluazinam, picoxystrobin). The cyano group at position 3 serves as a precursor for carboxylic acid, amide, or aminomethyl functionalities commonly found in agrochemical active ingredients. The chemically stable methyl substituent ensures consistent performance across multi-ton scale-up campaigns where thiol-containing analogs would introduce oxidative degradation risks [2].

Starting Material for BLM Helicase-Targeted Anticancer Agents

A 2025 study on 2,6-disubstituted-3-cyano-4-(trifluoromethyl)pyridine derivatives identified potent anti-prostate cancer activity, with compound 6n (bearing a 2-methyl substituent analogous to the target compound) achieving IC₅₀ values of 0.63–1.03 μM against PC3, LNCaP, and VCaP cell lines [3]. While the target compound's exact 6-phenyl substitution was not among the most potent in that series, the core scaffold is validated for BLM helicase inhibition, and the target compound represents a logical starting point for focused SAR exploration at the 6-position.

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